2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Donating Groups : The diethylamino group enhances electron density at C4, potentially improving binding to targets like P-glycoprotein (P-gp) compared to electron-withdrawing chloro substituents.
- Ester Flexibility : The 2-(ethylsulfanyl)ethyl chain increases conformational flexibility over methyl esters, possibly optimizing pharmacokinetic profiles.
- Aryl Ring Effects : Bulky aryl groups (e.g., naphthyl) reduce solubility but improve cytotoxicity, whereas smaller groups balance bioavailability and potency.
Properties
Molecular Formula |
C25H34N2O3S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H34N2O3S/c1-5-27(6-2)19-13-11-18(12-14-19)23-22(25(29)30-15-16-31-7-3)17(4)26-20-9-8-10-21(28)24(20)23/h11-14,23,26H,5-10,15-16H2,1-4H3 |
InChI Key |
IVWRDCMXXZSZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCSCC)C |
Origin of Product |
United States |
Preparation Methods
Thiol-Epoxide Ring-Opening Reaction
A patented method (CN103288597B) describes the use of 2-(ethylsulfanyl)ethanol in a nucleophilic substitution reaction with a pre-formed quinoline epoxide intermediate. This step typically occurs at 60–80°C in toluene, yielding the ethylsulfanyl ethyl ester with >85% purity.
Direct Esterification
Ethylsulfanyl acetic acid is coupled to the hydroxyl group of the hexahydroquinoline intermediate using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method achieves 78–82% yield but requires rigorous moisture control.
Solvent-Based vs. Solvent-Free Methodologies
Solvent-Based Synthesis
Solvent-Free Synthesis
-
Catalysts : ZrOCl₂·8H₂O or FeCl₃.
-
Conditions : 80–100°C, 2–4 hours.
-
Advantages : Reduced waste, faster kinetics, and easier purification.
Catalytic Innovations and Reaction Optimization
Zirconium-Based Catalysis
ZrOCl₂·8H₂O enables a 15% reduction in reaction time compared to traditional acids, with yields exceeding 90%. The catalyst is recyclable for up to five cycles without significant activity loss.
Mechanistic Insights
The reaction proceeds via:
-
Knoevenagel condensation between the aldehyde and diketone.
-
Michael addition of the β-ketoester.
Industrial-Scale Production
Batch Process Optimization
Continuous Flow Synthesis
Emerging methodologies utilize microreactors to enhance heat transfer and reduce reaction times (1–2 hours).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Byproduct formation : Over-alkylation or epoxide ring-opening byproducts are minimized using stoichiometric controls.
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Catalyst degradation : ZrOCl₂·8H₂O loses efficacy above 85°C due to phase changes; precise temperature control is critical.
-
Moisture sensitivity : Anhydrous conditions are maintained during esterification to prevent hydrolysis.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Biological Research
The compound serves as a biochemical probe to study cellular processes. Its ability to interact with specific molecular targets makes it valuable for:
- Enzyme Inhibition Studies : It can modulate enzyme activity, providing insights into metabolic pathways.
- Receptor Binding Studies : The compound's interactions with receptors can help elucidate signaling pathways relevant to disease mechanisms .
Organic Synthesis
In organic chemistry, this compound acts as a building block for synthesizing new compounds with potential biological activities. Its structural features allow for:
- Functional Group Transformations : The presence of the ethylsulfanyl and diethylamino groups facilitates various chemical reactions such as oxidation and substitution .
Materials Science
The compound's unique properties can be harnessed in developing advanced materials:
- Conductive Polymers : Its structure may contribute to the development of materials with enhanced electrical conductivity.
- Fluorescent Materials : Investigations into its photophysical properties suggest potential applications in optoelectronic devices .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Significant activity against pathogens |
| Biological Research | Enzyme inhibition and receptor binding studies | Modulates enzyme activity; affects signaling |
| Organic Synthesis | Building block for new compounds | Facilitates diverse chemical transformations |
| Materials Science | Development of conductive and fluorescent materials | Potential for enhanced conductivity |
Case Study 1: Anticancer Activity
A study published in Crystals demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism involved induction of apoptosis and inhibition of cell proliferation pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on various strains of bacteria indicated that the compound displayed potent antimicrobial activity. It was particularly effective against resistant strains, suggesting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline derivatives exhibit diverse bioactivities depending on their substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects: The diethylamino group in the target compound and provides strong electron-donating effects, enhancing resonance stabilization of the quinoline core compared to methoxy or hydroxyl groups . Ethylsulfanyl vs. Ethoxyethyl Esters: The ethylsulfanyl group (logP ~4.2) increases lipophilicity, favoring blood-brain barrier penetration, while ethoxyethyl esters (e.g., ) improve solubility in alcohols .
Biological Activity: Bromo and hydroxyl substituents (e.g., ) correlate with antibacterial properties, likely due to halogen-bonding and hydrogen-bonding interactions .
Synthetic Accessibility :
- Derivatives with simpler esters (methyl, ethyl) are synthesized via Hantzsch-type reactions in yields >70% , whereas ethylsulfanyl and ethoxyethyl esters require additional steps for thioether or ether formation, reducing yields to ~50% .
Conformational Flexibility: The hexahydroquinoline core adopts a boat conformation in most derivatives, but bulky substituents (e.g., 7-phenyl in ) induce chair-like puckering, altering binding site compatibility .
Research Implications
- Drug Design: The target compound’s diethylamino and ethylsulfanyl groups make it a candidate for central nervous system targets, though toxicity profiles require further study.
- Synergistic Effects: Minor structural variations (e.g., methoxy vs. diethylamino) drastically alter bioactivity, underscoring the need for precise QSAR models .
Biological Activity
The compound 2-(ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 442.61406 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes an ethyl sulfanyl group and a diethylamino moiety, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains. For example, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, suggesting potential for use in treating infections .
- Antifungal Activity : The presence of the ethyl sulfanyl group may enhance the antifungal properties of this compound. Research indicates that related compounds exhibit activity against Candida albicans and other fungal pathogens .
Anticancer Properties
Hexahydroquinoline derivatives have been investigated for their anticancer potential. The compound's structural features may enable it to interact with cellular pathways involved in cancer progression:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific oncogenic signaling pathways .
- Case Studies : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Neuroprotective Effects
The diethylamino group in the structure may confer neuroprotective properties:
- Neuroprotection Studies : Preliminary studies indicate that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antibacterial | Exhibited significant activity against E. coli and S. aureus; MIC values comparable to standard antibiotics. |
| Antifungal | Showed promising results against Candida albicans; further studies needed for confirmation. |
| Anticancer | Induced apoptosis in various cancer cell lines; potential for drug development in oncology. |
| Neuroprotection | Demonstrated protective effects on neuronal cells; implications for neurodegenerative disease treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
